![molecular formula C9H7NO2S B1427849 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1250012-15-7](/img/structure/B1427849.png)
2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
The compound seems to be a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted furans with amines . For example, an 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Chemical Reactions Analysis
In the presence of H2O and air, a catalyst-free method was developed to produce bis(furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, (5-methylfuran-2-yl)methanethiol has a molecular weight of 128.19 and is a liquid at room temperature .Scientific Research Applications
Biomass Conversion to Furan Platform Chemicals
Furan derivatives, such as 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde , are pivotal in the transformation of biomass into valuable chemicals. They serve as intermediates in the synthesis of a wide range of furan platform chemicals (FPCs) that are sustainable alternatives to petroleum-based products . This compound can be involved in the production of bio-based materials beyond fuels and plastics, contributing to a greener chemical industry.
Diesel Fuel Precursors
The compound has potential applications in the conversion of 2-methylfuran to diesel fuel precursors. Through acid-catalyzed C–C bond-forming reactions followed by hydro-deoxygenation, it can lead to the production of polyfuranic compounds, which are crucial for creating renewable diesel fuels .
Ligand for Metal-Catalyzed Reactions
As a ligand, 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde can enhance the efficiency of metal-catalyzed reactions. Its unique structure allows it to bind to metals, facilitating various catalytic processes that are essential in pharmaceutical synthesis and material science .
Drug Synthesis
The structural uniqueness of this compound makes it a candidate for synthesizing novel pharmaceuticals. Its incorporation into drug molecules could lead to the development of new medications with improved efficacy and reduced side effects.
Organic Chemistry Studies
In academic research, this compound can be used to study reaction mechanisms and the synthesis of complex molecules. It provides a versatile framework for exploring new chemical transformations and understanding fundamental organic chemistry principles.
Catalysis
Material Science
The furan and thiazole moieties present in this compound offer opportunities for developing new materials with unique properties. These could include advanced polymers, coatings, and electronic materials with specific functionalities .
Environmental Chemistry
This compound could be used in the study of environmental processes, such as the degradation of biomass and the synthesis of biodegradable materials. Its role in creating eco-friendly chemicals aligns with the goals of sustainable chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-2-3-8(12-6)9-10-4-7(5-11)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZJWCEJJECPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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